1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, an amino group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced to the cyclopentane ring.
Attachment of the cyanophenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A simpler analog with a cyclopropane ring.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile: A compound with a similar structure but different functional groups.
Uniqueness
1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to its combination of a cyclopentane ring, an amino group, and a cyanophenyl group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-[2-amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c16-9-11-4-3-5-12(8-11)13(10-17)15(14(18)19)6-1-2-7-15/h3-5,8,13H,1-2,6-7,10,17H2,(H,18,19) |
InChI Key |
JHVOSXRMSJSGOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(CN)C2=CC=CC(=C2)C#N)C(=O)O |
Origin of Product |
United States |
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